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Compound of Interest

1-(2-Bromophenyl)-5-chloro-1-
Compound Name:
oxopentane

cat. No.: B1291575

An In-depth Technical Guide on the Core Chemical Properties of 1-(2-Bromophenyl)-5-
chloro-1-oxopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical
properties of 1-(2-Bromophenyl)-5-chloro-1-oxopentane. Due to the limited availability of
direct experimental data for this specific compound, this guide leverages data from structurally
analogous compounds to provide a robust predictive profile. This document covers
physicochemical properties, proposed synthesis, spectral analysis, reactivity, and potential
safety considerations to support research and development activities.

Chemical Identity and Physical Properties

1-(2-Bromophenyl)-5-chloro-1-oxopentane is a halogenated aromatic ketone. While specific
experimental data for this compound is not readily available in the literature, its fundamental
properties can be reliably identified.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1291575?utm_src=pdf-interest
https://www.benchchem.com/product/b1291575?utm_src=pdf-body
https://www.benchchem.com/product/b1291575?utm_src=pdf-body
https://www.benchchem.com/product/b1291575?utm_src=pdf-body
https://www.benchchem.com/product/b1291575?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291575?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Source
IUPAC Name 1-(2-Bromophenyl)-5-chloro-1- N/A
oxopentane
CAS Number 487058-92-4 [1][2]
Molecular Formula C11H12BrCIO [3]
Molecular Weight 275.57 g/mol [3]
Predicted Boiling Point Data not available N/A
Predicted Melting Point Data not available N/A

Predicted Solubility

Insoluble in water; likely
soluble in organic solvents

such as alcohols and ethers.

[4]

Proposed Synthesis: Friedel-Crafts Acylation

A plausible and widely used method for the synthesis of aromatic ketones is the Friedel-Crafts

acylation. For 1-(2-Bromophenyl)-5-chloro-1-oxopentane, this would involve the reaction of

bromobenzene with 5-chloropentanoyl chloride in the presence of a Lewis acid catalyst, such

as aluminum chloride (AICI3).

Reaction Scheme:

1-(2-Bromophenyl)-5-chloro-1-oxopentane

Reactants Reagents
Bromobenzene 5-Chloropentanoyl chloride |m—————- — AICIs (Lewis Acid)
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Caption: Proposed synthesis of 1-(2-Bromophenyl)-5-chloro-1-oxopentane via Friedel-Crafts
acylation.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard Friedel-Crafts acylation
procedures.[5]

» Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer,
a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum
chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane.

» Addition of Acyl Chloride: Cool the suspension to 0°C in an ice bath. Add 5-chloropentanoyl
chloride (1.0 equivalent) dropwise via the dropping funnel while maintaining the temperature.

» Addition of Bromobenzene: Following the addition of the acyl chloride, add bromobenzene
(1.0 equivalent) dropwise to the reaction mixture.

o Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room
temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

o Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing
crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride
complex.

o Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with
dichloromethane. Combine the organic layers.

 Purification: Wash the combined organic layers with a saturated sodium bicarbonate
solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. The crude product can be further purified by column
chromatography on silica gel.

Spectroscopic Analysis (Predicted)
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Direct spectroscopic data for 1-(2-Bromophenyl)-5-chloro-1-oxopentane is not available. The

following predictions are based on the analysis of analogous compounds such as 1-(2-

bromophenyl)ethanone and general principles of spectroscopy.[2][3][6]

1H NMR Spectroscopy (Predicted)

Chemical Shift ()

Multiplicity Integration Assignment
ppm
Aromatic H (ortho to
~7.6 dd 1H
C=0)
~7.4 m 2H Aromatic H
~7.3 m 1H Aromatic H
~3.6 t 2H -CH2-Cl
~3.0 t 2H -C(=0)-CHa-
~1.9 m 4H -CH2-CHa-

13C NMR Spectroscopy (Predicted)
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Chemical Shift (8) ppm Assignment
~200 C=0 (ketone)
~140 Aromatic C (ipso to C=0)
~134 Aromatic C-H
~132 Aromatic C-H
~129 Aromatic C-H
~127 Aromatic C-H
~119 Aromatic C-Br
~45 -CHz-Cl

~38 -C(=0)-CHz2-
~28 -CHa-

~24 -CH2-

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a characteristic isotopic pattern for a compound
containing one bromine and one chlorine atom. The molecular ion peak (M+) would appear as
a cluster of peaks at m/z 274, 276, and 278 due to the isotopes of bromine (7°Br and 8'Br) and
chlorine (3>*Cl and 37Cl). The major fragmentation is likely to be the alpha-cleavage of the alkyl
chain.[7]

Predicted Fragmentation:
e [M]+: C11H12BrCIO*
e [M-C4HsCl]*: C7H4BrO* (acylium ion)

e [CeH4Br]*: Bromophenyl cation

Infrared (IR) Spectroscopy (Predicted)
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Wavenumber (cm~?)

Assignment

~3080 Aromatic C-H stretch
~2940 Aliphatic C-H stretch
~1685 C=0 (aryl ketone) stretch
~1580, 1470 Aromatic C=C stretch
~750 C-Br stretch

~650 C-Cl stretch

Reactivity and Potential Biological Activity

The reactivity of 1-(2-Bromophenyl)-5-chloro-1-oxopentane is dictated by the ketone

functional group, the aromatic ring substituted with an electron-withdrawing bromine atom, and

the terminal chloroalkane chain.

o Ketone Carbonyl Group: Susceptible to nucleophilic attack.

o Alpha-Protons: The protons on the carbon adjacent to the carbonyl group are acidic and can

be removed by a base to form an enolate.

e Aromatic Ring: The bromine atom is deactivating, making the ring less susceptible to further

electrophilic aromatic substitution.

e Chloroalkane Terminus: The terminal chlorine is a good leaving group, allowing for

nucleophilic substitution reactions at this position.

Potential Signaling Pathway Involvement (Hypothetical):

Given its structure as a substituted aromatic ketone, this compound could potentially interact

with various biological targets. Brominated aromatic compounds have been studied for a range

of biological activities. Without specific data, any proposed pathway is purely speculative. A

general workflow for investigating biological activity is presented below.
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Biological Activity Screening Workflow

G—(Z-Brom0phenyl)-5-ch|0r0-1-0x0pentan9

In vitro Biological Assays
(e.g., enzyme inhibition, receptor binding)
(Hit Identification)

Lead Optimization
(Structure-Activity Relationship)

In vivo Studies
(Animal Models)
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Click to download full resolution via product page

Caption: A generalized workflow for the screening and development of a novel chemical entity.

Safety and Handling

Specific toxicity data for 1-(2-Bromophenyl)-5-chloro-1-oxopentane is not available.
However, based on its structure, the following general precautions should be taken:

« Irritant: Aromatic ketones and halogenated compounds can be irritating to the skin, eyes, and
respiratory system.
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» Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective
equipment (PPE), including gloves, safety glasses, and a lab coat.

o Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this
chemical.

Conclusion

1-(2-Bromophenyl)-5-chloro-1-oxopentane is a compound with potential for further
investigation in medicinal chemistry and materials science. This guide provides a foundational
understanding of its predicted properties based on the analysis of structurally similar
molecules. Experimental validation of these predicted properties is essential for any future
research and development involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b1291575#1-2-bromophenyl-5-chloro-1-oxopentane-chemical-properties
https://www.benchchem.com/product/b1291575#1-2-bromophenyl-5-chloro-1-oxopentane-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1291575?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291575?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

